molecular formula C18H16N2O4S B4598399 METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

Cat. No.: B4598399
M. Wt: 356.4 g/mol
InChI Key: QVRKIIXJQYIABT-UHFFFAOYSA-N
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Description

METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized through cyclization reactions.

    Introduction of the oxazole moiety: This step involves the formation of the oxazole ring, which can be achieved through cyclization of appropriate precursors under acidic or basic conditions.

    Amidation and esterification:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert certain functional groups to their corresponding reduced forms.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like halogens (e.g., Br₂, Cl₂) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups onto the thiophene ring.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation as a potential therapeutic agent due to its unique structural features.

    Industry: Use in the development of advanced materials, such as organic semiconductors or polymers.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-PHENYLTHIOPHENE-3-CARBOXYLATE: Similar structure but lacks the 4-methylphenyl group.

    METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-CHLOROPHENYL)THIOPHENE-3-CARBOXYLATE: Similar structure with a chloro substituent instead of a methyl group.

Uniqueness

The unique combination of functional groups in METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

IUPAC Name

methyl 2-[(5-methyl-1,2-oxazole-3-carbonyl)amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O4S/c1-10-4-6-12(7-5-10)13-9-25-17(15(13)18(22)23-3)19-16(21)14-8-11(2)24-20-14/h4-9H,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVRKIIXJQYIABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=C2C(=O)OC)NC(=O)C3=NOC(=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 2
Reactant of Route 2
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 3
Reactant of Route 3
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 4
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 5
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE
Reactant of Route 6
METHYL 2-(5-METHYL-1,2-OXAZOLE-3-AMIDO)-4-(4-METHYLPHENYL)THIOPHENE-3-CARBOXYLATE

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